molecular formula C6H10N2O B8431880 N-hydroxymethyl-3,4-dimethylpyrazole

N-hydroxymethyl-3,4-dimethylpyrazole

Cat. No.: B8431880
M. Wt: 126.16 g/mol
InChI Key: LTGAUVBEJIKPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxymethyl-3,4-dimethylpyrazole is a pyrazole derivative characterized by a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of a 3,4-dimethylpyrazole backbone. This compound belongs to a class of nitrification inhibitors designed to enhance nitrogen-use efficiency in agricultural systems by slowing the microbial conversion of ammonium to nitrate in soil, thereby reducing nitrogen losses via leaching or greenhouse gas emissions . The hydroxymethyl group may influence its solubility, stability, and mobility in soil compared to related compounds, though empirical data remain sparse.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(3,4-dimethylpyrazol-1-yl)methanol

InChI

InChI=1S/C6H10N2O/c1-5-3-8(4-9)7-6(5)2/h3,9H,4H2,1-2H3

InChI Key

LTGAUVBEJIKPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C)CO

Origin of Product

United States

Comparison with Similar Compounds

3,4-Dimethylpyrazole Phosphate (DMPP)

  • Structure : A phosphate salt of 3,4-dimethylpyrazole.
  • Efficacy : Widely studied as a nitrification inhibitor, DMPP reduces nitrous oxide (N₂O) emissions by 50–70% compared to untreated fertilizers and enhances shoot nitrogen (N) accumulation in crops by 15–20% under field conditions .
  • Environmental Behavior : Rapidly hydrolyzes in soil to release the active 3,4-dimethylpyrazole, which exhibits moderate soil adsorption and persistence for 4–6 weeks .

2-(3,4-Dimethyl-1H-pyrazole-1-yl)succinic Acid (DMPSA)

  • Structure : A succinic acid derivative with a 3,4-dimethylpyrazole moiety.
  • Efficacy : Demonstrates synergistic nitrification and urease inhibition, extending nitrogen retention by 8–10 weeks. Field trials report a 30% reduction in nitrate leaching compared to DMPP .
  • Environmental Behavior : Low vapor pressure and strong soil sorption minimize atmospheric loss and leaching. Its diffusion rate in soil matches nitrate mobility, enabling targeted action .

Phosphate and Hydrochloride Salts of 3,4-Dimethylpyrazole

  • Structure : Ionic derivatives (e.g., phosphoric acid or hydrochloric acid salts).
  • Efficacy: Phosphate salts (e.g., DMPP) dominate agricultural use due to high water solubility and ease of formulation.

Performance Data

Table 1: Comparative Efficacy in Nitrogen Retention

Compound Nitrogen Retention Duration Reduction in N₂O Emissions Key Study Findings
N-hydroxymethyl-3,4-dimethylpyrazole Not reported Not reported Patent-described; lacks field data
3,4-Dimethylpyrazole Phosphate 4–6 weeks 50–70% Improved shoot N accumulation vs. PCU
DMPSA 8–10 weeks 40–60% Synergistic inhibition; low leaching risk

Table 2: Environmental Properties

Compound Soil Adsorption Vapor Pressure Water Solubility
This compound Moderate (inferred) High (inferred) Moderate (inferred)
3,4-Dimethylpyrazole Phosphate Low Low High
DMPSA High Very low Moderate

Key Research Findings

  • DMPP : Repeated application over three years showed consistent N₂O mitigation without compromising methane oxidation rates, underscoring its reliability .
  • DMPSA: A 2021 industry study highlighted its economic and environmental advantages, including a 20% reduction in fertilizer input costs due to prolonged efficacy .
  • Its hydroxymethyl group may enhance biodegradability compared to DMPP, but this requires validation .

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